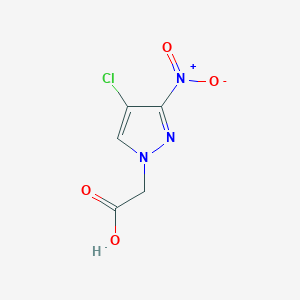

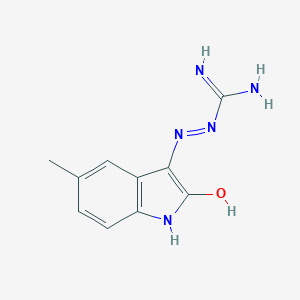

(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole and imidazole are both five-membered heterocyclic compounds. They contain two nitrogen atoms, one of which bears a hydrogen atom (pyrrole type nitrogen), and the other is a pyridine type nitrogen . These compounds are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions of chalcones with binucleophiles . For example, Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes was used for the preparation of pyridylchalcones .

Molecular Structure Analysis

The molecular structure of pyrazole and imidazole compounds is characterized by a five-membered ring with two adjacent nitrogen atoms. One nitrogen atom bears a hydrogen atom, and the other is a pyridine type nitrogen .

Chemical Reactions Analysis

Pyrazole derivatives can be synthesized through various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .

Physical And Chemical Properties Analysis

Pyrazole and imidazole compounds are generally soluble in water and other polar solvents . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety, such as “(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid”, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structural verification through various techniques. The potent in vitro antipromastigote activity of these compounds was justified through molecular simulation studies, indicating a desirable fitting pattern in the active site characterized by lower binding free energy .

Neural Transmission Enhancement

Pyrazoline derivatives, which are closely related to pyrazole-bearing compounds, have been studied for their role in acetylcholine release at cholinergic synapses in vertebrates. This process is crucial for the transmission of neural pulses to post-cholinergic synapses, suggesting potential applications in enhancing neural transmission .

Synthesis Strategies and Heterocycle Production

Efforts have been made to produce new heterocycles using pyrazole scaffolds. For instance, reactions involving acryloyl chloride derivatives of pyrazoles with various mono- and binucleophiles have been explored. These synthesis strategies open up avenues for creating diverse heterocyclic compounds with potential applications across different fields of chemistry and pharmacology .

Preparation of Pyridylchalcones

The Claisen–Schmidt-type aldol-crotonic condensation has been employed to prepare pyridylchalcones using derivatives of 3-acetyl-5-nitropyridine with various aromatic aldehydes. Subsequent cyclization with hydrazine hydrate in acetic acid yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole. These synthetic routes offer pathways for developing novel compounds with potential therapeutic or material science applications .

Mécanisme D'action

Target of Action

It’s worth noting that pyrazoline derivatives, which include the pyrazol-1-yl group, have been found to possess a wide range of biological activities . They are known to interact with multiple receptors, contributing to their diverse pharmacological effects .

Mode of Action

Pyrazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The presence of the nitro group might enhance the reactivity of the compound, potentially leading to a more potent interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways . For instance, indole derivatives, which share some structural similarities with the compound , have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of the acetic acid moiety might influence its absorption and distribution, while the nitro and chloro groups could potentially affect its metabolism and excretion .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially have similar effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chloro-3-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSKQIACMFKXSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B494404.png)

![Ethyl 6-methyl-2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494407.png)

![Methyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494411.png)

![5,6-Bis({2-nitro-4-methylphenyl}amino)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B494417.png)

![5-N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-6-N-cyclohexyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B494421.png)

![4-Amino-2-[[4-[(5-amino-2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid](/img/structure/B494422.png)

![14-Oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3,5,7,10,12,15-heptaene](/img/structure/B494423.png)

![N'-{[5-methyl-2-(methylsulfanyl)-3-thienyl]methylene}isonicotinohydrazide](/img/structure/B494426.png)

![ethyl 4-acetyl-6-bromo-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B494429.png)